N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
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Overview
Description
N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a synthetic organic compound known for its diverse scientific applications. The structure of the compound includes a phenyl ring substituted with a methylthio group and an oxalamide moiety linked to an imidazole ring. Its versatility makes it significant in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide typically involves multi-step organic reactions starting from commercially available starting materials. Here's an outline:
Aromatic Nucleophilic Substitution:
Imidazole Formation: Synthesizing the imidazole moiety through the reaction of primary amines with glyoxal and an aldehyde.
Oxalamide Formation: Coupling the substituted phenyl and imidazole intermediates using oxalyl chloride and appropriate amines under controlled conditions.
Industrial Production Methods: Industrial production of this compound would involve scaling up these synthetic routes with optimization of reaction conditions to enhance yield and purity. Typical industrial processes include:
Large-scale reactors with precise temperature control.
Automated addition of reagents to ensure consistency.
Use of industrial-grade solvents and reagents to maintain cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide can undergo several types of chemical reactions, such as:
Oxidation: Transformation of the methylthio group into a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the imidazole ring under mild conditions.
Substitution Reactions: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Hydrolysis: Under acidic or basic conditions, the oxalamide moiety can be hydrolyzed to form the corresponding amine and oxalic acid derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution agents: Alkyl halides, acyl chlorides.
Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) media.
Major Products:
Oxidized derivatives (sulfoxides, sulfones).
Reduced imidazole forms.
Substituted aromatic rings with varying functional groups.
Hydrolyzed amines and oxalic acid derivatives.
Scientific Research Applications
N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide has extensive applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is multifaceted:
Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: In biological systems, it may interfere with cellular processes such as signal transduction, DNA replication, or protein synthesis.
Interaction with Biomolecules: Forms hydrogen bonds, Van der Waals interactions, and electrostatic interactions with biomolecules, leading to functional modifications.
Comparison with Similar Compounds
Compared to similar compounds, N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide stands out due to its unique structural features:
Similar Compounds: Other oxalamide derivatives, imidazole-containing compounds, and phenylthio analogs.
Uniqueness: Its specific combination of the methylthio group, phenyl ring, and imidazole moiety makes it particularly versatile in various scientific applications.
Advantages: Higher efficacy in certain biological assays, better stability under physiological conditions, and the potential for fewer side effects in medicinal uses.
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-28-18-10-5-9-17(15-18)24-21(27)20(26)23-11-6-13-25-14-12-22-19(25)16-7-3-2-4-8-16/h2-5,7-10,12,14-15H,6,11,13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOKCYUAEJVUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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